molecular formula C9H13Cl2N B1338739 N-Benzyl-N-(2-chloroethyl)amine hydrochloride CAS No. 6288-63-7

N-Benzyl-N-(2-chloroethyl)amine hydrochloride

Cat. No.: B1338739
CAS No.: 6288-63-7
M. Wt: 206.11 g/mol
InChI Key: RAJZCNAPSJZGBF-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-chloroethyl)amine hydrochloride: is a chemical compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(2-chloroethyl)amine hydrochloride typically involves the reaction of benzylamine with 2-chloroethanol in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where benzylamine and 2-chloroethanol are reacted under controlled conditions. The reaction mixture is then purified through processes such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-(2-chloroethyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced to form amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzyl-N-(2-chloroethyl)amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the benzyl and chloroethyl groups into molecules.

    Biology: Used in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.

    Industry: Used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-chloroethyl)amine hydrochloride involves the alkylation of DNA and proteins. The compound reacts with nucleophilic sites in DNA and proteins, leading to the formation of cross-links and the inhibition of DNA replication and protein function. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

  • Bis(2-chloroethyl)amine hydrochloride
  • N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride
  • 2-Chloro-N-(2-chloroethyl)ethanamine hydrochloride

Uniqueness: N-Benzyl-N-(2-chloroethyl)amine hydrochloride is unique due to its specific combination of benzyl and chloroethyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-benzyl-2-chloroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJZCNAPSJZGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978626
Record name N-Benzyl-2-chloroethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6288-63-7
Record name Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6288-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-N-(2-chloroethyl)amine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2-chloroethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroethyl)benzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of N-benzyl-2-aminoethanol (12, 79.05 g, 0.523 mole) in chloroform (400 niL) was treated with thionyl chloride (80 mL, 1.09 mole) at room temperature. The resulting mixture was heated to reflux (6 h). The solvent was removed in vacuo, the residue dissloved in hot ethanol (1.3 L) and cooled overnight. The solids were collected via suction filtration and dried in vacuo at 65° C. (24 h) to afford the title compound 13 as white plates.
Quantity
79.05 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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